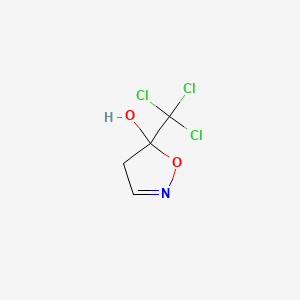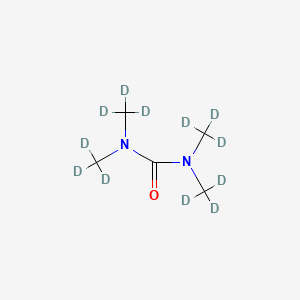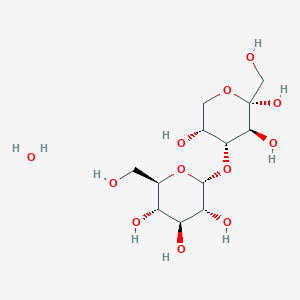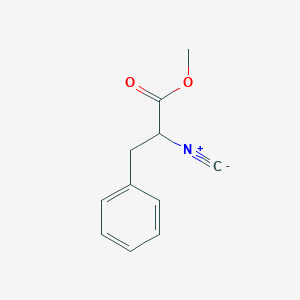
4-Bromo-2-fluorobenzyl mercaptan
Vue d'ensemble
Description
4-Bromo-2-fluorobenzyl mercaptan is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom, a fluorine atom, and a mercaptan (thiol) group attached to a benzyl ring
Applications De Recherche Scientifique
4-Bromo-2-fluorobenzyl mercaptan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptan group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorobenzyl mercaptan typically involves the introduction of the mercaptan group to a pre-functionalized benzyl ring. One common method is the nucleophilic substitution reaction where a benzyl halide (such as 4-Bromo-2-fluorobenzyl chloride) reacts with a thiol reagent under basic conditions. The reaction can be represented as follows:
4-Bromo-2-fluorobenzyl chloride+Thiourea→4-Bromo-2-fluorobenzyl mercaptan+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluorobenzyl mercaptan undergoes various types of chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides.
Substitution: The bromine and fluorine atoms on the benzyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Disulfides.
Substitution: Substituted benzyl derivatives.
Coupling Reactions: Biaryl compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluorobenzyl mercaptan involves its reactivity with various nucleophiles and electrophiles. The mercaptan group can form covalent bonds with electrophilic centers, while the bromine and fluorine atoms can participate in substitution reactions. These interactions are facilitated by the electronic properties of the benzyl ring and the substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but with a nitrile group instead of a mercaptan group.
4-Bromo-2-fluorobenzyl chloride: Precursor in the synthesis of 4-Bromo-2-fluorobenzyl mercaptan.
4-Bromo-2-fluorobenzyl alcohol: Contains a hydroxyl group instead of a mercaptan group.
Uniqueness
This compound is unique due to the presence of both a mercaptan group and halogen atoms on the benzyl ring, which confer distinct reactivity and potential for diverse chemical transformations.
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLFVJFHVJJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375773 | |
| Record name | 4-Bromo-2-fluorobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-29-9 | |
| Record name | 4-Bromo-2-fluorobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)
![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)












